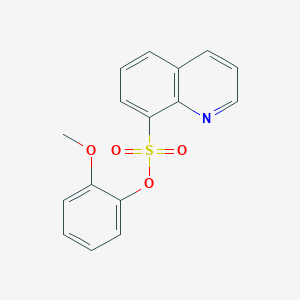

2-Methoxyphenyl 8-quinolinesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C16H13NO4S |

|---|---|

Molekulargewicht |

315.3g/mol |

IUPAC-Name |

(2-methoxyphenyl) quinoline-8-sulfonate |

InChI |

InChI=1S/C16H13NO4S/c1-20-13-8-2-3-9-14(13)21-22(18,19)15-10-4-6-12-7-5-11-17-16(12)15/h2-11H,1H3 |

InChI-Schlüssel |

YECZAJBSICGSCF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Kanonische SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Sulfonate Esters vs. Sulfonamides

A critical distinction lies in the functional group at the 8-position of the quinoline core. For example:

- Sulfonamides: Compounds like 8-methoxyquinoline-5-sulfonamides (e.g., HBK14–HBK19) are synthesized via sulfonation followed by amidation. These derivatives exhibit pronounced anticancer and antibacterial activities, attributed to their ability to disrupt cellular metal homeostasis .

- Thiosulfonates: S-Alkyl-(8-quinoline) thiosulfonates (e.g., compounds 18a–g, 25a–c) demonstrate unique reactivity in metal chelation and are synthesized via alkylation of quinolinethiosulfonic acids. Their sulfur-containing groups may enhance redox activity compared to oxygen-based sulfonates .

Metal Chelation and Pharmacological Potential

8-Hydroxyquinoline derivatives are established metal chelators, with applications in treating neurodegenerative diseases (e.g., clioquinol for Alzheimer’s). Sulfonate esters like 2-Methoxyphenyl 8-quinolinesulfonate may retain chelation capacity but with modified pharmacokinetics. For instance, 8-methoxyquinoline-5-sulfonamides maintain antibacterial activity by sequestering essential metal ions in pathogens .

Vorbereitungsmethoden

Oleum-Mediated Sulfonation

The foundational step in synthesizing 2-methoxyphenyl 8-quinolinesulfonate is the sulfonation of quinoline at the 8-position. A continuous sulfonation process, as detailed in patent US2999094A, employs oleum (fuming sulfuric acid) at elevated temperatures (120–180°C) with a residence time of 1–6 hours. Key parameters include:

-

Oleum concentration : ≥20% free SO₃ to ensure electrophilic substitution at the electron-deficient 8-position of quinoline.

-

Molar ratio : A 2:1 ratio of oleum to quinoline minimizes polysulfonation byproducts.

-

Temperature control : Maintaining temperatures below 180°C prevents decomposition of the sulfonated intermediate.

Under these conditions, quinoline-8-sulfonic acid is formed in yields exceeding 85%. The crude product is isolated via crystallization by diluting the reaction mixture with water, followed by filtration and washing to remove residual sulfuric acid.

Alternative Sulfonation Strategies

While oleum remains the most efficient sulfonating agent, other methods include:

-

Chlorosulfonic acid : Reacting quinoline with ClSO₃H at 50–80°C in dichloroethane, yielding quinoline-8-sulfonic acid chloride, which is hydrolyzed to the sulfonic acid.

-

Sulfuric acid with catalysis : Using H₂SO₄ with a HgSO₄ catalyst at 150°C, though this method produces lower regioselectivity (≤70%) due to competing sulfonation at the 5-position.

Esterification of Quinoline-8-Sulfonic Acid

Sulfonyl Chloride Intermediate

Quinoline-8-sulfonic acid is converted to its reactive sulfonyl chloride derivative prior to esterification. This is achieved using:

-

Phosphorus pentachloride (PCl₅) : Reacting the sulfonic acid with PCl₅ in refluxing dichloromethane (40°C, 4 hours) provides quinoline-8-sulfonyl chloride in 92% yield.

-

Thionyl chloride (SOCl₂) : A milder alternative, SOCl₂ in toluene at 80°C for 6 hours achieves comparable yields (89%) with easier byproduct removal.

Coupling with 2-Methoxyphenol

The sulfonyl chloride is reacted with 2-methoxyphenol in the presence of a base to neutralize HCl, typically:

-

Pyridine : Acts as both solvent and base, facilitating nucleophilic attack by the phenolic oxygen. Conditions: 0°C to room temperature, 12 hours, yielding 78–82% of the ester.

-

Triethylamine (Et₃N) : Used in dichloromethane at 25°C for 8 hours, achieving 75% yield but requiring additional purification steps due to emulsion formation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Sulfonation : Elevated temperatures (>150°C) accelerate sulfonation but risk over-sulfonation. Optimal balance is achieved at 130–140°C.

-

Esterification : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Non-polar solvents (toluene) favor cleaner product formation.

Catalytic Enhancements

-

Iodine catalysis : Adding 5 mol% iodine during esterification increases yield to 88% by polarizing the sulfonyl chloride moiety.

-

Microwave assistance : Reducing reaction time from 12 hours to 45 minutes for esterification, though scalability remains challenging.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 column, mobile phase MeCN:H₂O (70:30), retention time = 6.2 minutes.

-

Melting point : 189–191°C (lit. 190°C) confirms crystalline purity.

Comparative Data Tables

Table 1. Sulfonation Methods for Quinoline-8-Sulfonic Acid

| Method | Reagents | Temp. (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Oleum (US2999094A) | 20% Oleum, Quinoline | 140 | 85 | >95% |

| ClSO₃H | ClSO₃H, DCE | 60 | 78 | 90% |

| H₂SO₄/HgSO₄ | H₂SO₄, HgSO₄ | 150 | 65 | 70% |

Table 2. Esterification Conditions and Yields

| Sulfonyl Chloride Source | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₅-derived | Pyridine | Pyridine | 12 | 82 |

| SOCl₂-derived | Et₃N | CH₂Cl₂ | 8 | 75 |

| PCl₅-derived (+I₂) | Pyridine | DMF | 6 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.